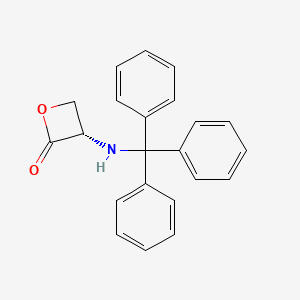
N-三苯甲基-L-丝氨酸内酯
描述
科学研究应用
N-Trityl-L-serine lactone is widely used in scientific research, particularly in:
Chemistry: As a chiral building block for synthesizing unnatural amino acids and peptides.
Biology: In the study of enzyme mechanisms and protein synthesis.
Industry: Used in the production of specialized polymers and materials.
作用机制
Target of Action
N-Trityl-L-serine lactone is a chiral building block used in the preparation of unnatural amino acids . The primary targets of N-Trityl-L-serine lactone are the amino acids that it helps synthesize .
Mode of Action
The mode of action of N-Trityl-L-serine lactone involves its interaction with nucleophiles . This interaction aids in the synthesis of unnatural amino acids . The resulting changes include the formation of new amino acids that can be used in various biochemical processes .
Biochemical Pathways
N-Trityl-L-serine lactone affects the biochemical pathways involved in the synthesis of unnatural amino acids . These amino acids can then participate in various biochemical reactions, contributing to the diversity of proteins and peptides in an organism . The downstream effects of these pathways can influence numerous biological processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
As a chiral building block in the synthesis of unnatural amino acids, its bioavailability would be determined by the properties of the resulting amino acids .
Result of Action
The molecular and cellular effects of N-Trityl-L-serine lactone’s action are primarily seen in the formation of unnatural amino acids . These amino acids can contribute to the structural and functional diversity of proteins, influencing various cellular processes .
Action Environment
The action, efficacy, and stability of N-Trityl-L-serine lactone can be influenced by various environmental factors. These factors could include the presence of other reactants, pH, temperature, and solvent conditions . .
准备方法
Synthetic Routes and Reaction Conditions: N-Trityl-L-serine lactone can be synthesized via the ring-opening polymerization of N-trityl serine lactone with diethyl zinc (ZnEt2) as a catalyst . The reaction conditions typically involve maintaining a controlled temperature and using specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of catalysts and controlled environments is crucial to achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions: N-Trityl-L-serine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the trityl group.
Reduction: Typically involves the reduction of the lactone ring to form different derivatives.
Substitution: The trityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the lactone, while reduction can produce reduced forms of the lactone ring.
相似化合物的比较
- N-Trityl-L-histidine-propylamide
- N-Trityl-L-lysine
- N-Trityl-L-alanine
Comparison: N-Trityl-L-serine lactone is unique due to its specific structure and the presence of the lactone ring, which provides distinct reactivity compared to other trityl-protected amino acids. Its ability to form stable intermediates makes it particularly valuable in peptide synthesis .
属性
IUPAC Name |
(3S)-3-(tritylamino)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYUOGPQDPOFV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447452 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88109-06-2 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trityl-L-serine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Trityl-L-serine lactone a suitable monomer for creating biocompatible polyesters?
A1: N-Trityl-L-serine lactone (TSL) possesses several features that make it attractive for synthesizing biocompatible polyesters:
- Protective trityl group: The trityl group on the nitrogen atom serves as a protective group during polymerization. This group can be easily removed post-polymerization under mild conditions, revealing free amino groups. []
Q2: How does the incorporation of N-Trityl-L-serine lactone into poly(ε-caprolactone) influence the properties of the resulting copolymer?
A2: The study demonstrated that copolymerizing ε-caprolactone (CL) with TSL using ZnEt2 as a catalyst resulted in poly[(ε-caprolactone)-co-(N-trityl-L-serine-lactone)] with several desirable properties []:
- Random copolymer formation: 1H NMR, 13C NMR, and infrared spectroscopy confirmed a random distribution of CL and TSL units within the copolymer structure. This random distribution contributes to the material's overall properties. []
- Good biocompatibility: L929 cell culture tests indicated good biocompatibility for both the protected and deprotected forms of the copolymer. This finding highlights the potential of these materials for biomedical applications where biocompatibility is crucial. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


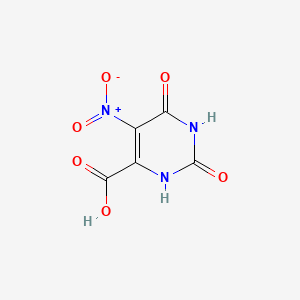
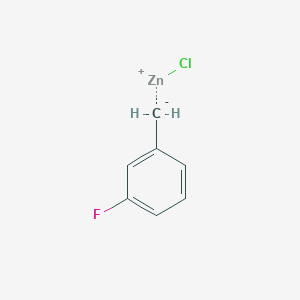
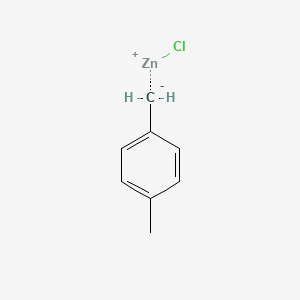
![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)

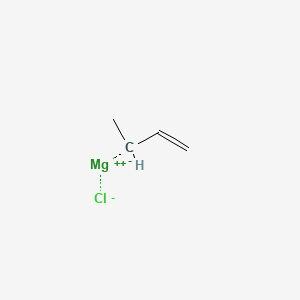
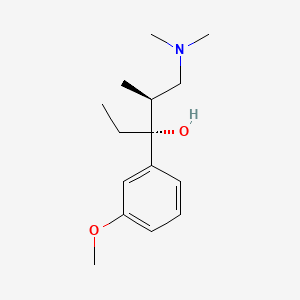
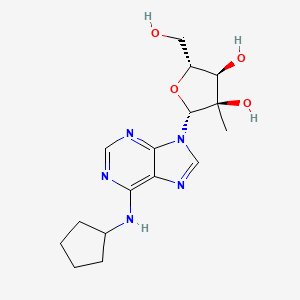
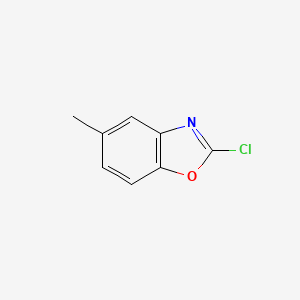
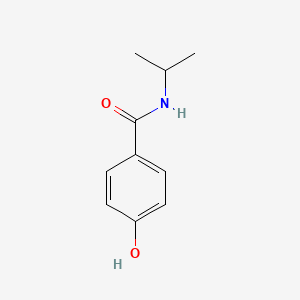
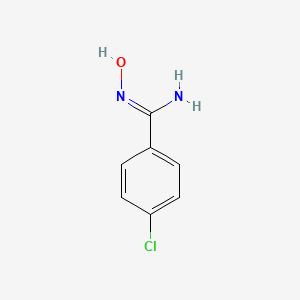
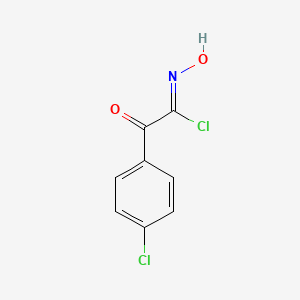
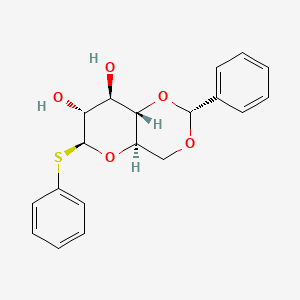
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
